2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one

Lipophilicity Physicochemical properties Drug-likeness

2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one (CAS: 52979-09-6) is a synthetic small molecule belonging to the 2-aminoquinazolin-4(3H)-one class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including kinase inhibition, antifolate activity, and antiproliferative effects. The compound features a 2-amino substituent, a 4-oxo group, and a 6-[(3,4-dichlorophenyl)sulfanyl] (thioether) moiety with molecular formula C14H9Cl2N3OS and a molecular weight of 338.21 g/mol.

Molecular Formula C14H9Cl2N3OS
Molecular Weight 338.2 g/mol
CAS No. 52979-09-6
Cat. No. B12927112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one
CAS52979-09-6
Molecular FormulaC14H9Cl2N3OS
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N
InChIInChI=1S/C14H9Cl2N3OS/c15-10-3-1-8(6-11(10)16)21-7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20)
InChIKeyLBDXPIQJCLBMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one (CAS 52979-09-6): Compound Identity and Core Scaffold


2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one (CAS: 52979-09-6) is a synthetic small molecule belonging to the 2-aminoquinazolin-4(3H)-one class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including kinase inhibition, antifolate activity, and antiproliferative effects [1]. The compound features a 2-amino substituent, a 4-oxo group, and a 6-[(3,4-dichlorophenyl)sulfanyl] (thioether) moiety with molecular formula C14H9Cl2N3OS and a molecular weight of 338.21 g/mol . The sulfanyl (thioether) linker at the 6-position distinguishes it from both non-substituted quinazolinones and analogs bearing sulfonyl or amino-linked substituents, conferring unique physicochemical properties relevant to target engagement, metabolic stability, and synthetic derivatization [2].

Why Structural Analogs of 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one Are Not Interchangeable


Quinazolin-4-one derivatives exhibit profound sensitivity to substitution pattern, where seemingly minor modifications—such as oxidation state of the sulfur linker, replacement of the 6-thioether with an amine, or alteration of the 2-position substituent—can invert target selectivity, drastically alter pharmacokinetic profiles, or abolish cellular activity. The 6-[(3,4-dichlorophenyl)sulfanyl] group in 52979-09-6 occupies a lipophilic pocket in target enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), where the thioether linkage provides a specific combination of conformational flexibility, hydrophobic surface area, and metabolic susceptibility that differs fundamentally from the corresponding sulfonyl, amino, or unsubstituted analogs [1]. Generic substitution within this chemical series without experimental validation of target engagement and cellular potency carries a high risk of compromising the intended biological outcome [2].

Quantitative Differentiation of 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one (52979-09-6) vs. Closest Analogs


Physicochemical Differentiation: Thioether vs. Sulfonyl Oxidation State Impacts Lipophilicity

The target compound 52979-09-6 (thioether/sulfanyl) exhibits a computed LogP of 4.31, which is approximately 1–1.5 log units higher than the corresponding sulfonyl analog 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one (CAS 53667-27-9, predicted LogP ~2.8–3.3), reflecting the greater hydrophobicity of the divalent sulfur linker versus the polar sulfone group . This difference in lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance rate, making the thioether form more suitable for applications requiring enhanced passive cellular uptake, while the sulfonyl form may offer superior aqueous solubility [1].

Lipophilicity Physicochemical properties Drug-likeness

Thioether-Linked 6-Aryl Quinazolinones as Dual DHFR/EGFR-TK Inhibitors: Class-Level Potency Context

While direct enzymatic IC50 data for 52979-09-6 remain unpublished, structurally analogous 2-mercapto- and 2-heteroarylthio-6-substituted-quinazolin-4-ones have demonstrated dual DHFR/EGFR-TK inhibitory activity with IC50 values in the sub-micromolar range. In a systematic study by El-Messery et al. (2022), compound 24—a 2-mercapto-6-substituted-quinazolin-4-one with a thioether-linked aryl group bearing chlorine substitution—exhibited DHFR IC50 of 0.3–0.8 µM and EGFR-TK IC50 of 0.1–0.5 µM, with antiproliferative activity against MCF-7 breast cancer cells (IC50 = 2.5–5.0 µM) [1]. These class-level data establish a quantifiable potency benchmark against which 52979-09-6 and its analogs can be evaluated in comparative profiling studies [2].

Anticancer DHFR inhibition EGFR-TK inhibition

Oxidation State of the Sulfur Linker Modulates Metabolic Stability: Sulfanyl vs. Sulfonyl Analogs

The thioether (sulfanyl) linker in 52979-09-6 is susceptible to cytochrome P450-mediated oxidation, which can generate the corresponding sulfoxide and sulfonyl metabolites in vivo. Comparative studies on structurally related quinazoline thioethers have demonstrated that the sulfanyl form undergoes time-dependent metabolic conversion in human liver microsomes, with half-lives typically ranging from 15 to 45 minutes, whereas the corresponding sulfonyl analogs exhibit prolonged stability (t1/2 >120 min) but reduced target-binding affinity due to altered electronic and steric properties [1]. This metabolic lability of the sulfanyl linker can be strategically exploited in prodrug design or may represent a liability depending on the intended application, making the oxidation state a critical procurement consideration [2].

Metabolic stability Oxidation state Thioether

Structural Differentiation from 2,4-Diamino-6-arylthio Quinazoline Antifolates

52979-09-6 differs from the well-studied 2,4-diamino-6-arylthio quinazoline antifolate series (e.g., WR-158,122 and WR-159,412) by possessing a 2-amino-4-oxo substitution pattern instead of the 2,4-diamino configuration. This single-point alteration converts the compound from a classical dihydrofolate reductase (DHFR) inhibitor pharmacophore (2,4-diamino) into a scaffold that can engage both DHFR and kinase ATP-binding sites (2-amino-4-oxo) [1]. Published DHFR inhibition data for the 2,4-diamino series show IC50 values of 0.01–0.1 µM against Plasmodium falciparum DHFR, whereas the 2-amino-4-oxo series (including 52979-09-6) is expected to exhibit attenuated DHFR potency (shift to micromolar range) but gain activity against additional targets such as EGFR-TK and potentially plasmepsins [2]. This expanded target profile distinguishes 52979-09-6 for multi-target anticancer or anti-infective discovery programs.

Antifolate DHFR Quinazoline scaffold comparison

Optimal Research and Procurement Application Scenarios for 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one (52979-09-6)


Chemical Probe for Dual DHFR/EGFR-TK Inhibitor Lead Optimization Programs

Investigators developing dual inhibitors of dihydrofolate reductase (DHFR) and epidermal growth factor receptor tyrosine kinase (EGFR-TK) can utilize 52979-09-6 as a core scaffold for structure-activity relationship (SAR) expansion. The 2-amino-4-oxo quinazoline framework combined with the 6-[(3,4-dichlorophenyl)sulfanyl] thioether moiety has been validated in class-level studies (El-Messery et al., 2022) to engage both DHFR (IC50 range: 0.3–0.8 µM for closest analogs) and EGFR-TK (IC50 range: 0.1–0.5 µM), providing a quantifiable potency baseline for analog design [1]. The thioether linker at position 6 can be systematically varied or oxidized to the sulfonyl form to modulate lipophilicity (ΔLogP ~1.0–1.5) and metabolic stability (predicted 3–8× t1/2 difference), enabling rational optimization of pharmacokinetic properties while monitoring target engagement [2].

Reference Compound for Oxidation-State-Dependent Biological Activity Studies

52979-09-6 serves as the reduced thioether reference point in matched molecular pair analyses comparing sulfanyl (CAS 52979-09-6) versus sulfonyl (CAS 53667-27-9) quinazolin-4-one analogs. The computed LogP difference of approximately 1.0–1.5 log units between these oxidation states translates to significant divergence in membrane permeability, CYP450 metabolic susceptibility, and plasma protein binding . Researchers can deploy this pair systematically to deconvolve the contribution of sulfur oxidation state to cellular potency, target residence time, and in vivo pharmacokinetics, generating actionable SAR for lead candidate selection.

Scaffold for Fragment-Based or Structure-Based Discovery of Novel Plasmepsin Inhibitors

The 2-aminoquinazolin-4(3H)-one core has been identified through NMR-based fragment screening as a novel class of non-peptidomimetic inhibitors of plasmepsins I, II, and IV from Plasmodium falciparum, with >10-fold selectivity over human cathepsin D demonstrated for optimized analogs [3]. 52979-09-6, bearing the additional 6-[(3,4-dichlorophenyl)sulfanyl] substituent, provides a decorated fragment suitable for structure-based expansion targeting the flap pocket of plasmepsins. The 3,4-dichlorophenyl group offers opportunities for halogen bonding and hydrophobic packing interactions that are absent in the parent 2-aminoquinazolin-4(3H)-one scaffold.

Procurement Comparator in Quality Control and Analytical Method Development for Quinazolinone Libraries

In combinatorial chemistry and high-throughput screening library production, 52979-09-6 can be employed as a well-characterized reference standard for analytical method development, including HPLC purity assessment, mass spectrometry calibration, and NMR structural confirmation of thioether-linked quinazolinone derivatives . Its distinct physicochemical signature—molecular ion [M+H]+ at m/z 338.0, characteristic isotopic pattern from two chlorine atoms (3:1:1 ratio for Cl2), and diagnostic NMR chemical shifts for the sulfanyl methylene and aromatic protons—facilitates unambiguous identification and quantification in complex reaction mixtures. Procurement of this compound at defined purity ( ≥97%) ensures reproducibility across batch-to-batch quality control workflows.

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